molecular formula C16H19BFNO2 B13628054 8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13628054
M. Wt: 287.1 g/mol
InChI Key: JFSQMMFRFGRFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom, a methyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Methylation: The methyl group is introduced at the 4-position of the quinoline ring using methylating agents like methyl iodide or dimethyl sulfate.

Chemical Reactions Analysis

8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound’s ability to participate in cross-coupling reactions also facilitates the synthesis of complex molecules with potential therapeutic applications .

Comparison with Similar Compounds

8-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be compared with other boronic acid derivatives:

Properties

Molecular Formula

C16H19BFNO2

Molecular Weight

287.1 g/mol

IUPAC Name

8-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H19BFNO2/c1-10-11-7-6-8-13(18)14(11)19-9-12(10)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3

InChI Key

JFSQMMFRFGRFOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2C)C=CC=C3F

Origin of Product

United States

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